2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile
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Overview
Description
2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group, a methoxyiminomethyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. The reaction may proceed through a condensation reaction followed by cyclization to form the pyrrole ring. Common reagents used in this synthesis include methoxyamine hydrochloride and sodium cyanide. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth and proliferation.
Comparison with Similar Compounds
2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile: Lacks the methoxyiminomethyl group, which may result in different chemical reactivity and biological activity.
2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile: Contains a hydroxyiminomethyl group instead of a methoxyiminomethyl group, potentially affecting its solubility and interaction with biological targets.
2-(4-chlorophenyl)-5-[(E)-aminomethyl]-1H-pyrrole-3-carbonitrile: Features an aminomethyl group, which may influence its pharmacokinetic properties and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10ClN3O |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H10ClN3O/c1-18-16-8-12-6-10(7-15)13(17-12)9-2-4-11(14)5-3-9/h2-6,8,17H,1H3/b16-8+ |
InChI Key |
DWPLALQCUYWQQC-LZYBPNLTSA-N |
Isomeric SMILES |
CO/N=C/C1=CC(=C(N1)C2=CC=C(C=C2)Cl)C#N |
Canonical SMILES |
CON=CC1=CC(=C(N1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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